2-Amino-2-(2-fluorophényl)éthanol

Vue d'ensemble

Description

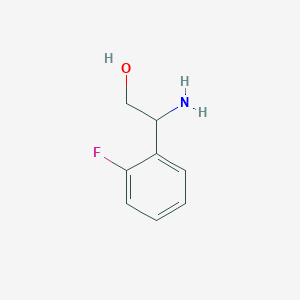

“2-Amino-2-(2-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H10FNO . It has a molecular weight of 155.17 . The IUPAC name for this compound is (2S)-2-amino-2-(2-fluorophenyl)ethanol . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Molecular Structure Analysis

The InChI code for “2-Amino-2-(2-fluorophenyl)ethanol” is 1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

“2-Amino-2-(2-fluorophenyl)ethanol” is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .Applications De Recherche Scientifique

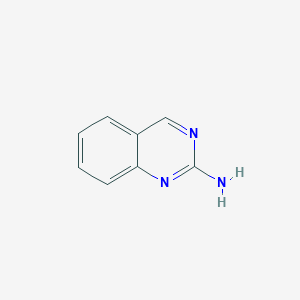

Synthèse de composés hétérocycliques

2-Amino-2-(2-fluorophényl)éthanol: sert de précurseur dans la synthèse de composés hétérocycliques, en particulier les diazines, qui sont essentielles au développement pharmaceutique. Les diazines sont des composés contenant deux atomes d'azote que l'on trouve dans l'ADN, l'ARN et divers arômes et parfums. Elles sont au cœur d'une large gamme d'applications pharmacologiques, notamment les activités antimetabolites, anticancéreuses, antibactériennes et antiallergiques .

Développement d'agents anticancéreux

La capacité du composé à s'intégrer dans des molécules complexes en fait un élément précieux dans le développement d'agents anticancéreux. Sa flexibilité structurale permet la création de dérivés qui peuvent inhiber la croissance des cellules cancéreuses en ciblant des voies spécifiques .

Applications antimicrobiennes et antifongiques

Dans le cadre de voies de synthèse, This compound contribue à la création d'agents antimicrobiens et antifongiques. Ces agents peuvent lutter contre une variété d'infections, offrant un large spectre de défense contre les agents pathogènes .

Recherche cardiovasculaire

En recherche cardiovasculaire, les dérivés de ce composé sont utilisés pour explorer de nouveaux traitements des maladies cardiaques. Ils peuvent agir comme modulateurs de la pression artérielle et contribuer au développement de médicaments antihypertenseurs .

Thérapies neuroprotectrices

Les dérivés du composé sont également étudiés pour leur potentiel dans les thérapies neuroprotectrices. Ils pourraient offrir une protection contre les maladies neurodégénératives et aider au traitement de maladies comme la maladie d'Alzheimer et la maladie de Parkinson .

Propriétés anti-inflammatoires et analgésiques

Les chercheurs explorent les propriétés anti-inflammatoires et analgésiques des dérivés de This compound. Ces propriétés sont essentielles au développement de nouveaux médicaments pour la gestion de la douleur .

Recherche chimique agricole

Dans le secteur agricole, ce composé est utilisé pour synthétiser des produits chimiques qui protègent les cultures contre les ravageurs et les maladies. Il contribue à la création d'agrochimiques plus sûrs et plus efficaces .

Applications en science des matériaux

Enfin, This compound est utilisé en science des matériaux pour développer de nouveaux polymères et revêtements aux propriétés améliorées. Ces matériaux ont des applications dans diverses industries, notamment l'automobile, l'aérospatiale et l'électronique .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

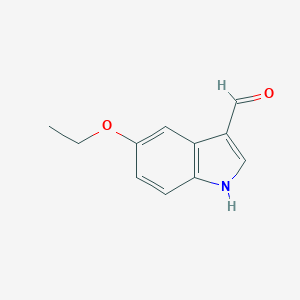

While specific future directions for “2-Amino-2-(2-fluorophenyl)ethanol” are not mentioned in the search results, research into similar compounds suggests potential applications in the development of new therapeutic agents . Indole derivatives, for example, have shown diverse biological activities and have potential for further exploration .

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(2-fluorophenyl)ethanol may also interact with various cellular targets.

Mode of Action

Given its structural similarity to other bioactive aromatic compounds, it is plausible that it interacts with its targets in a similar manner, leading to changes in cellular processes .

Biochemical Pathways

It is known that indole derivatives, which share structural similarities with this compound, can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Amino-2-(2-fluorophenyl)ethanol may also influence a broad range of biochemical pathways.

Result of Action

Given its structural similarity to other bioactive aromatic compounds, it is plausible that it may have a range of effects on cellular processes .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of bioactive compounds .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-Amino-2-(2-fluorophenyl)ethanol are not well-studied. Based on its structural similarity to other phenylethanolamines, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The presence of both amine and alcohol functional groups could facilitate hydrogen bonding and other types of interactions with these biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It can be speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 2-Amino-2-(2-fluorophenyl)ethanol in laboratory settings

Dosage Effects in Animal Models

The effects of 2-Amino-2-(2-fluorophenyl)ethanol at different dosages in animal models have not been reported . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is possible that it could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could influence its localization or accumulation within cells .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-amino-2-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOFSDXTFGOZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564730 | |

| Record name | 2-Amino-2-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179811-62-2 | |

| Record name | β-Amino-2-fluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179811-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

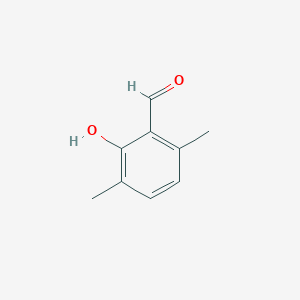

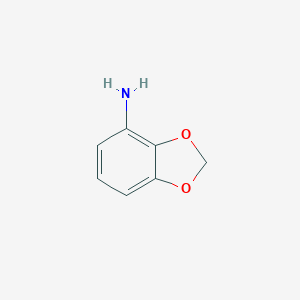

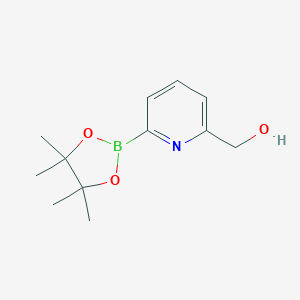

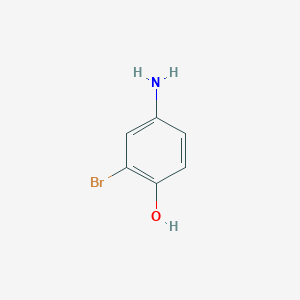

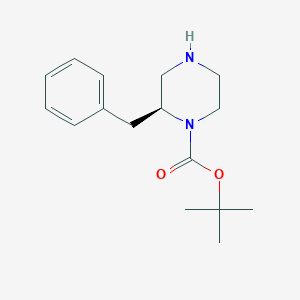

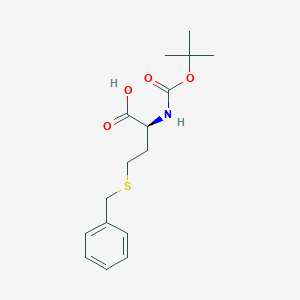

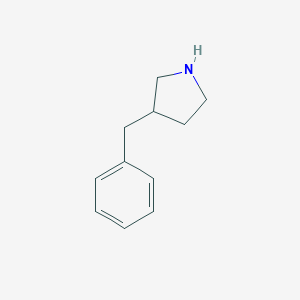

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.